

CAS number for methyl glyoxylate.

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Compound of Interest

Compound Name: Methyl glyoxylate

Cat. No.: B029699

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An In-depth Technical Guide to **Methyl Glyoxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl glyoxylate (CAS No. 922-68-9) is a bifunctional organic compound featuring both an aldehyde and a methyl ester group, making it a highly versatile building block in organic synthesis.^[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate for the synthesis of complex molecules.^{[2][3]} This document provides a comprehensive technical overview of **methyl glyoxylate**, including its chemical and physical properties, detailed synthesis protocols, and its applications. It is intended to serve as a core resource for researchers and professionals engaged in chemical synthesis and drug development.

Compound Identification and Properties

Methyl glyoxylate is also known by several synonyms, including methyl 2-oxoacetate, methyl oxoacetate, and glyoxylic acid methyl ester.^{[4][5][6][7]} It is typically a colorless to pale yellow liquid with a sharp odor at room temperature.^[1] Due to its reactivity, particularly the tendency of the aldehyde group to polymerize, it is often handled in solution.^{[1][8]}

Table 1: Physicochemical Properties of **Methyl Glyoxylate**

Property	Value	Source
CAS Registry Number	922-68-9	[4] [5] [6] [9]
Molecular Formula	C ₃ H ₄ O ₃	[4] [5] [10]
Molecular Weight	88.06 g/mol	[4] [10]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	50 °C @ 30 mmHg; 102.6 °C @ 760 mmHg	[11] [12] [13]
Melting Point	40-42 °C; 49-51 °C	[11] [12]
Density	1.116 g/cm ³	[13]
Flash Point	31.0 °C	[12] [13]
Canonical SMILES	O=CC(=O)OC	[11]
InChIKey	KFKXSMSQHIOMSO-UHFFFAOYSA-N	[11]

Synthesis Methodologies

The synthesis of **methyl glyoxylate** is a critical process for its application in various industries. Traditional methods often face challenges such as high costs, low efficiency, and environmental concerns.[\[3\]](#) Modern approaches focus on selective oxidation and enzymatic catalysis to overcome these limitations.

Selective Oxidation of Methyl Glycolate

A prominent and eco-friendly route to **methyl glyoxylate** is the selective oxidation of methyl glycolate, which is an accessible byproduct in the coal-to-glycol industry.[\[2\]](#)[\[14\]](#)

- **Heterogeneous Catalysis:** Aerobic oxidation using an α -Fe₂O₃ catalyst with a hydroxyl-deficient surface has shown high specific activity and selectivity (90-92%) for **methyl glyoxylate**.[\[14\]](#) This method represents a stable and efficient non-petrochemical route for production.[\[14\]](#) Other catalytic systems involve nano Au, Pd, and Pt as active components on carriers like TiO₂, SiO₂, or ZrO₂.[\[15\]](#)

- **Enzymatic Oxidation:** A greener alternative involves the enzymatic oxidation of methyl glycolate.^[2] This process can utilize a fusion enzyme system, combining glycolate oxidase, catalase, and hemoglobin to achieve high yields (up to 95.3%) under mild conditions.^[2] This approach minimizes side reactions and simplifies catalyst preparation.^[2]

Synthesis from Glyoxylic Acid

A high-yield, classic laboratory-scale synthesis involves the reaction of glyoxylic acid with an appropriate alkyl dialkoxyacetate, followed by dehydration with phosphorus pentoxide.^{[8][16]} Another method involves creating a calcium salt of glyoxylic acid as an intermediate, which is then suspended in methanol and treated with sulfuric acid to liberate and esterify the glyoxylic acid.^[17]

Core Applications in Drug Development

Methyl glyoxylate is a valuable pharmaceutical intermediate due to its dual functionality.^[18]

- **Building Block:** It serves as a precursor for a wide range of complex molecules and active pharmaceutical ingredients (APIs). Its structure is integral to synthesizing compounds like (R)-pantolactone, a key intermediate for D-pantothenate production.^[2]
- **Streamlining Synthesis:** The use of **methyl glyoxylate** can simplify multi-step synthesis pathways, potentially reducing production time and costs for essential drugs.
- **Research and Development:** In drug discovery, its reactivity is exploited to create novel compounds for screening potential therapeutic benefits.

Detailed Experimental Protocols

Protocol 1: Enzymatic Oxidation of Methyl Glycolate

This protocol is based on the work by Yu et al. (2022) using a crude fusion enzyme for efficient and green synthesis.^[2]

Objective: To synthesize **methyl glyoxylate** from methyl glycolate with high yield and selectivity.

Materials:

- Methyl glycolate (Substrate)
- Crude fusion enzyme (VsHGB-GSG-SoGOXmut-GGGGS-HpCAT)
- Tris-HCl buffer (50 mM, pH 8.0)
- Flavin mononucleotide (FMN) solution (0.01 mM)
- Oxygen source
- Reaction vessel with temperature and pH control
- HPLC system for analysis (C-18 column, UV detector at 212 nm)[2]

Procedure:

- Prepare a 5 mL reaction mixture in the reaction vessel containing 50 mM Tris-HCl buffer (pH 8.0).
- Add 10 mg of the crude fusion enzyme to the buffer.
- Add FMN to a final concentration of 0.01 mM.
- Add methyl glycolate to a final concentration of 100-200 mM.
- Seal the reaction vessel and begin stirring at 600 rpm.
- Maintain the reaction temperature at 15 °C.
- Aerate the mixture with oxygen at a rate of 1 L/h.
- Allow the reaction to proceed for 6 hours.
- Monitor the reaction progress by taking aliquots and analyzing the concentrations of methyl glycolate and **methyl glyoxylate** using HPLC.
- Upon completion, the product can be isolated using standard extraction and purification techniques.

Expected Outcome: A reaction yield of up to 95.3% for **methyl glyoxylate**.[\[2\]](#)

Protocol 2: Synthesis from Glyoxylic Acid and Methyl Dimethoxyacetate

This protocol is adapted from the efficient method described by Hook (1984).[\[8\]](#)[\[16\]](#)

Objective: To prepare **methyl glyoxylate** via an exchange reaction followed by dehydration.

Materials:

- Glyoxylic acid monohydrate
- Methyl dimethoxyacetate
- Phosphorus pentoxide (P_2O_5)
- Argon gas supply
- Distillation apparatus
- Round-bottom flask and magnetic stirrer

Procedure:

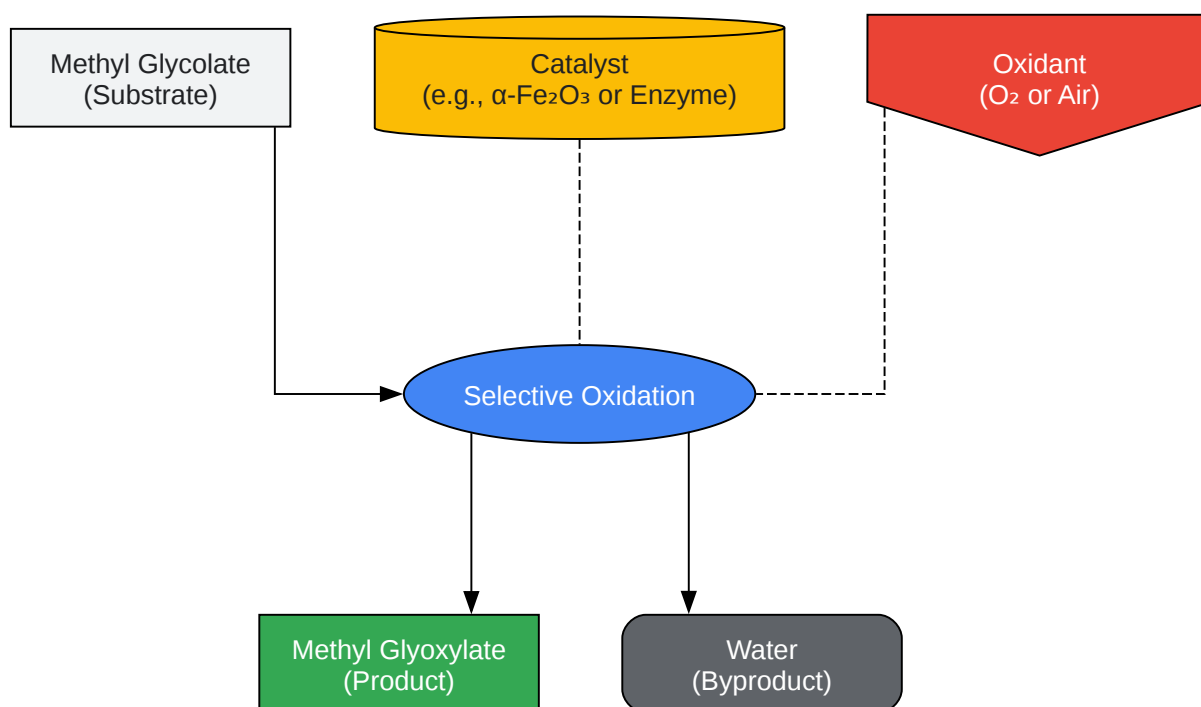
- In a round-bottom flask, combine equimolar amounts of glyoxylic acid monohydrate and methyl dimethoxyacetate under an argon atmosphere.
- Stir the mixture at room temperature. An exchange reaction occurs, forming a syrup that consists primarily of the hemi-acetal ester and ester hydrate.
- Cool the flask in an ice bath. Slowly and carefully add phosphorus pentoxide (P_2O_5) in portions with vigorous stirring. The P_2O_5 acts as a dehydrating agent.
- After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (can be monitored by NMR).
- The product, **methyl glyoxylate**, is isolated from the reaction mixture by vacuum distillation.

- Collect the fraction distilling at the appropriate temperature and pressure (e.g., ~40-45 °C at 22 mmHg).[8]
- The freshly distilled product should be stored under an inert atmosphere in a refrigerator to prevent polymerization.[8]

Expected Outcome: High yield (up to 94%) of **methyl glyoxylate**.^[8]

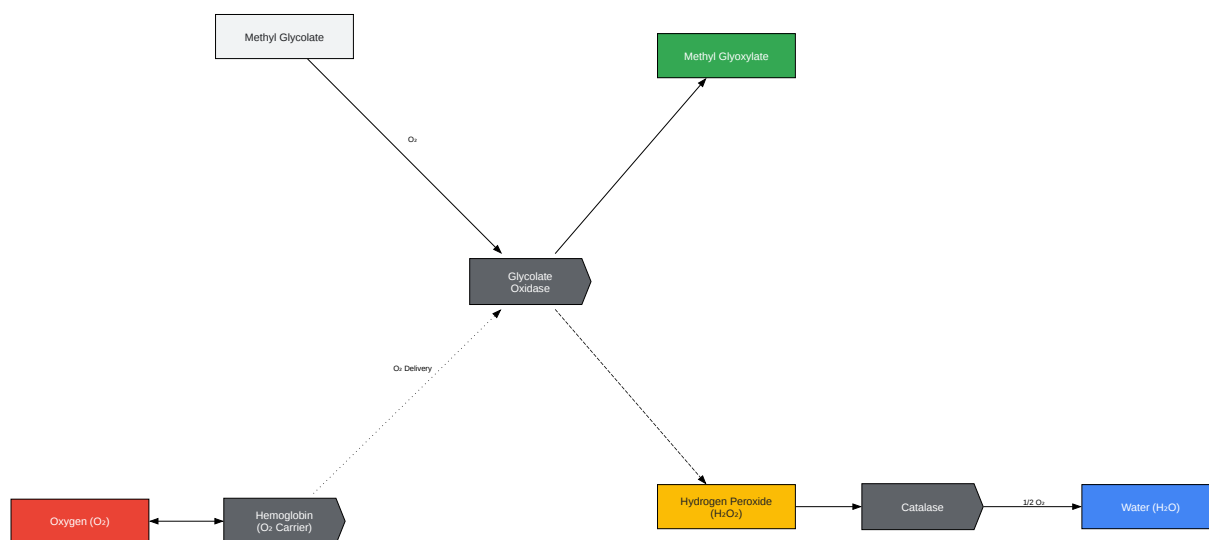
Visualizations of Workflows and Pathways

The following diagrams illustrate key synthesis workflows for **methyl glyoxylate**.



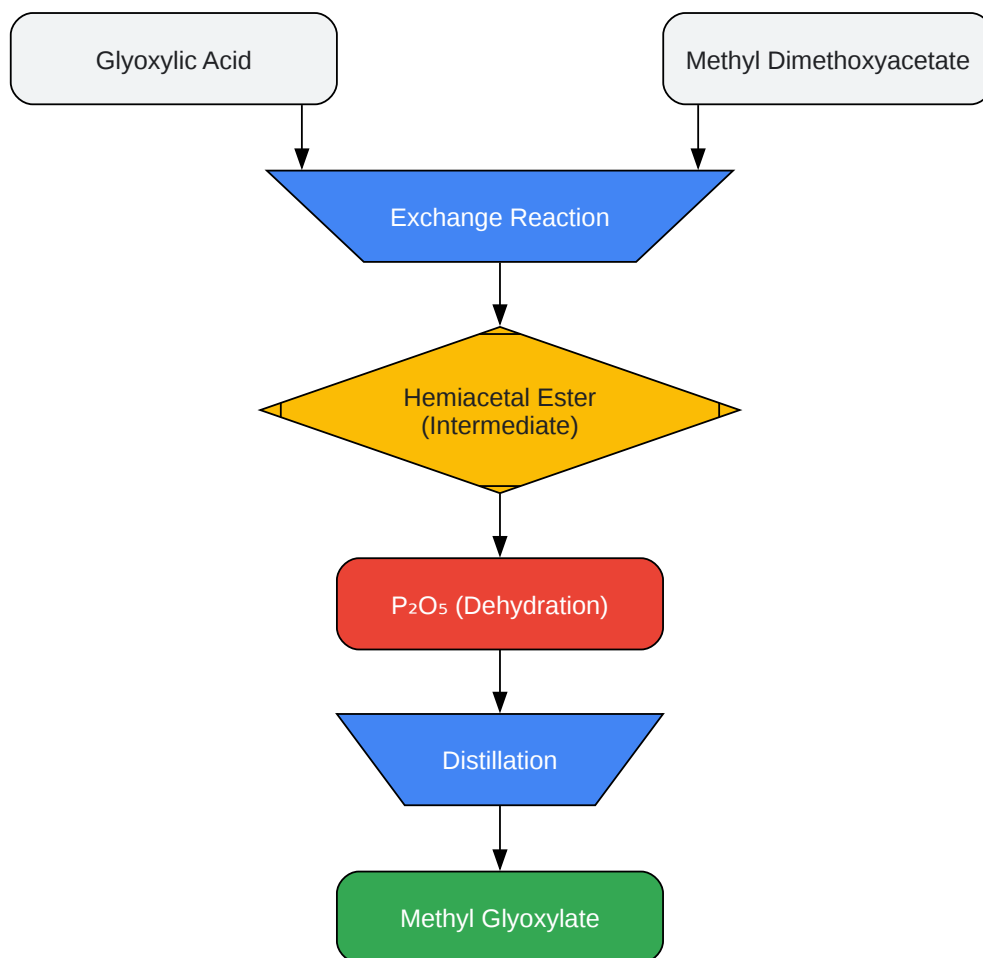
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Caption: General workflow for the synthesis of **methyl glyoxylate** via selective oxidation.



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Caption: Enzymatic cascade for **methyl glyoxylate** synthesis.



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Caption: Logical workflow for synthesis from glyoxylic acid.

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